Product packaging for (1,2-Dimethylpropyl)propylamine(Cat. No.:CAS No. 39190-94-8)

(1,2-Dimethylpropyl)propylamine

Cat. No.: B1325345
CAS No.: 39190-94-8
M. Wt: 129.24 g/mol
InChI Key: FUUDGATULFIMIN-UHFFFAOYSA-N
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Description

(1,2-Dimethylpropyl)propylamine is a specialist alkylamine compound serving as a versatile building block in organic synthesis and pharmaceutical research. Its branched-chain structure makes it a valuable intermediate for constructing more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and advanced materials. Researchers utilize this amine in nucleophilic substitution reactions and for introducing specific alkylamino functionalities into target compounds. It is strictly for laboratory research purposes. NOTE: The specific applications and mechanism of action for this exact compound could not be verified and require confirmation from your scientific team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B1325345 (1,2-Dimethylpropyl)propylamine CAS No. 39190-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-propylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-5-6-9-8(4)7(2)3/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDGATULFIMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1,2 Dimethylpropyl Propylamine Derivatives

Alkylation and Acylation Reactions of Secondary Amines

Secondary amines, characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen, readily undergo alkylation and acylation reactions due to the presence of a lone pair of electrons on the nitrogen atom, which makes them effective nucleophiles. fiveable.me

Alkylation involves the reaction of the amine with an alkyl halide in an SN2 reaction. While this is a fundamental transformation, its application to primary and secondary amines can be problematic. The initial alkylation of a secondary amine like (1,2-Dimethylpropyl)propylamine would yield a tertiary amine. This product, however, can also react with the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

A significant challenge in the alkylation of amines is that the product amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction where multiple alkylations occur, resulting in a mixture of products. masterorganicchemistry.com However, the steric hindrance in a molecule like this compound can mitigate this. The bulky 1,2-dimethylpropyl group shields the nitrogen atom, making subsequent alkylation to the quaternary ammonium salt more difficult. The rate of reaction is slowed due to the increased steric hindrance around the tertiary nitrogen, often allowing the reaction to effectively stop at the tertiary amine stage. masterorganicchemistry.com

Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically by reacting the amine with an acyl chloride or an acid anhydride. This reaction is fundamental in organic synthesis and results in the formation of an amide. fiveable.me Primary and secondary amines readily undergo acylation. fiveable.me For this compound, acylation would proceed as follows:

(CH₃)₂CHCH(CH₃)NH(CH₂CH₂CH₃) + R-COCl → (CH₃)₂CHCH(CH₃)N(C=OR)(CH₂CH₂CH₃) + HCl

The steric bulk of the 1,2-dimethylpropyl group can influence the rate of acylation, but the reaction is generally efficient. The resulting amide is a stable functional group.

General Reactivity Patterns of Branched Secondary Alkylamines

The reactivity of branched secondary alkylamines like this compound is largely governed by steric hindrance. The bulky alkyl groups surrounding the nitrogen atom create a sterically encumbered environment, which has several important consequences for its chemical behavior.

Nucleophilicity: While the nitrogen lone pair makes amines inherently nucleophilic, significant branching can impede the ability of the amine to attack electrophiles. libretexts.org This steric hindrance can slow down reaction rates compared to less branched amines. For instance, in reactions like reductive amination, highly sterically hindered ketones and amines can make the initial condensation step energetically unfavorable, sometimes requiring more forcing conditions or alternative synthetic routes. nih.govnih.gov

Basicity vs. Nucleophilicity: It is crucial to distinguish between basicity and nucleophilicity. Basicity is a thermodynamic property related to the position of an equilibrium, while nucleophilicity is a kinetic property related to the rate of reaction. A sterically hindered amine can be a strong base (readily accepting a proton, which is a very small electrophile) but a poor nucleophile (reacting slowly with larger electrophiles). libretexts.orgtandfonline.com This characteristic allows highly branched, non-nucleophilic bases to be used as "proton sponges" in organic reactions, where they can scavenge acid byproducts without interfering with other electrophilic centers in the reaction mixture. tandfonline.com

Synthetic Challenges and Solutions: The synthesis of complex, sterically hindered amines is a significant challenge in organic chemistry. rsc.org Traditional methods like carbonyl reductive amination (CRA) are often inefficient when both the amine and the carbonyl compound are sterically demanding. nih.gov To overcome these challenges, modern synthetic methods have been developed, such as visible-light-mediated carbonyl alkylative amination, which can successfully create highly hindered secondary alkylamines by bringing together a primary amine, an aldehyde, and an alkyl iodide. nih.govrsc.org Other specialized catalytic systems, for instance, those using rhodium or ruthenium, have been developed for the direct reductive amination of ketones to form hindered amines. rsc.org

Acid-Base Equilibria and Protonation Behavior of Branched Amines

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is typically quantified using the pKa of its conjugate acid (the ammonium ion, R₂NH₂⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. pressbooks.pub

The equilibrium for the protonation of a secondary amine in water is:

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

Alkyl groups are electron-donating compared to hydrogen, which increases the electron density on the nitrogen atom. This inductive effect stabilizes the positive charge on the resulting ammonium ion, making the amine more basic than ammonia (B1221849). libretexts.org Consequently, most simple alkylamines have pKa values for their conjugate acids in the range of 10 to 11, making them stronger bases than ammonia (pKa of NH₄⁺ is 9.2). libretexts.orgmasterorganicchemistry.com

However, the structure of the alkyl groups, particularly branching and steric hindrance, also plays a crucial role. While the inductive effect of alkyl groups increases basicity, excessive steric hindrance can affect the solvation of the protonated ammonium ion. A well-solvated ion is more stable. Bulky groups can hinder the approach of solvent molecules (like water), destabilizing the conjugate acid and thereby slightly reducing the basicity compared to what would be expected from inductive effects alone. alfa-chemistry.com

The table below compares the pKa values of the conjugate acids of several amines, illustrating the influence of structure on basicity.

AmineStructurepKa of Conjugate Acid (R₂NH₂⁺)Reference
Propylamine (B44156)CH₃CH₂CH₂NH₂10.71 pressbooks.pub
Diethylamine(CH₃CH₂)₂NH11.0 masterorganicchemistry.com
Triethylamine(CH₃CH₂)₃N10.75 masterorganicchemistry.com
BenzylamineC₆H₅CH₂NH₂9.33 pressbooks.pub
PyridineC₅H₅N5.25 libretexts.org

The protonation of branched amines is a key aspect of their chemical identity, influencing their solubility in acidic solutions and their role as catalysts or reagents in chemical reactions. proquest.com

Coordination Chemistry of Amine Ligands, with Relevance to 1,2 Dimethylpropyl Propylamine Structural Motifs

Historical Significance of Ammine Complexes in Coordination Chemistry

The study of coordination chemistry is deeply rooted in the investigation of metal ammine complexes, which are compounds containing at least one ammonia (B1221849) (NH₃) ligand. wikipedia.org These complexes were central to the groundbreaking work of Alfred Werner, a Swiss chemist who, in 1893, proposed a revolutionary theory to explain their structure and bonding. byjus.comilead.net.in For his work, which laid the foundation for modern coordination chemistry, Werner was awarded the Nobel Prize in Chemistry in 1913. byjus.comlibretexts.org

Before Werner, the nature of compounds like cobalt(III) chloride-ammonia adducts was a puzzle. byjus.com Chemists of the time struggled to explain why these compounds, with fixed ratios of components, exhibited different properties. libretexts.org For instance, a series of platinum(IV) chloride adducts with ammonia (PtCl₄·nNH₃, where n=2-6) were known, each with distinct electrical conductivities and reactivity with silver ions, indicating different numbers of "free" chloride ions. libretexts.orglibretexts.org

Werner's key insight was the concept of two types of valency for a central metal ion: a primary valency (now known as the oxidation state) and a secondary valency (the coordination number). byjus.comslideshare.net The primary valency is satisfied by anions, while the secondary valency, which is directional in nature, is satisfied by a fixed number of ligands (neutral molecules or ions) that are directly bound to the metal, forming a "coordination sphere". byjus.comionicviper.org

Through meticulous experiments, primarily with cobalt and platinum ammine complexes, Werner demonstrated that ligands in the coordination sphere are arranged in specific geometries. wikipedia.orglibretexts.org He correctly deduced that for a coordination number of six, the ligands occupy the vertices of an octahedron. libretexts.org This explained the existence of isomers—compounds with the same chemical formula but different arrangements of atoms. For example, he identified two isomers for [Co(NH₃)₄Cl₂]Cl, one green and one violet, which corresponded to the trans and cis arrangements of the chloride ligands, respectively. wikipedia.orglibretexts.org The study of these ammine complexes was instrumental in establishing the fields of coordination chemistry and inorganic stereochemistry. wikipedia.orgtaylorfrancis.com

Table 1: Properties of Pt(IV)-Ammonia Complexes Studied by Werner

Modern Formula Original Formula Ions per Formula Unit "Free" Cl⁻ Ions
[Pt(NH₃)₆]Cl₄ PtCl₄·6NH₃ 5 4
[Pt(NH₃)₅Cl]Cl₃ PtCl₄·5NH₃ 4 3
[Pt(NH₃)₄Cl₂]Cl₂ PtCl₄·4NH₃ 3 2
[Pt(NH₃)₃Cl₃]Cl PtCl₄·3NH₃ 2 1
[Pt(NH₃)₂Cl₄] PtCl₄·2NH₃ 0 0

This table is based on data from Werner's experiments which showed varying electrical conductivity and precipitation of AgCl, corresponding to the number of chloride ions outside the coordination sphere. libretexts.orglibretexts.org

Principles of Metal-Amine Complex Formation

The formation of a metal-amine complex is a classic example of a Lewis acid-base reaction. libretexts.org The amine, possessing a lone pair of electrons on the nitrogen atom, acts as a Lewis base (an electron-pair donor). docbrown.infowikipedia.org The metal ion, having vacant orbitals, functions as a Lewis acid (an electron-pair acceptor). docbrown.info The bond formed between the metal and the nitrogen atom of the amine ligand is a coordinate covalent bond. ionicviper.org

The stability of these complexes in solution is described by thermodynamic principles. researchgate.net The formation of a complex from a metal ion and ligands is an equilibrium process. readchemistry.com For the stepwise addition of monodentate amine ligands (L) to a metal ion (M), a series of stability constants (K) can be defined. researchgate.netreadchemistry.com

Nature of the Metal Ion : Higher charge and smaller ionic radius of the metal ion generally lead to more stable complexes. youtube.com

Nature of the Ligand : The basicity of the amine affects bond strength. youtube.com Additionally, solvation effects significantly influence the basicity of amines in aqueous solutions. wikipedia.org

Kinetically, complexes are classified as either labile or inert, depending on the rate at which they undergo ligand substitution reactions. slideshare.net It is important to note that thermodynamic stability and kinetic lability are distinct concepts; a very stable complex can still be kinetically labile. slideshare.net

Coordination Modes of Branched Amine Ligands

Branched amine ligands, such as the (1,2-Dimethylpropyl)propylamine motif, introduce steric bulk near the coordinating nitrogen atom. This steric hindrance plays a critical role in determining the structure, stability, and reactivity of the resulting metal complexes.

Steric Effects on Complex Type and Structure

The size and shape of ligands, often referred to as their steric profile, can dictate the coordination number of the metal center and the geometry of the complex. nih.gov Bulky ligands can prevent the formation of highly coordinated species that would be common with smaller ligands like ammonia. For instance, while copper(II) readily forms the [Cu(NH₃)₄]²⁺ complex, achieving the same coordination number with a sterically demanding branched amine would be more difficult.

Recent research on the coordination of multidentate amine ligands with Group 1 metal cations has demonstrated that the coordination mode is highly dependent on both the metal's ionic radius and the steric profile of the metal center. nih.govacs.org In studies involving the tetradentate ligand tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren), it was observed that complexes with less steric congestion tend to form five-coordinate trigonal bipyramidal geometries. acs.org However, the presence of larger groups attached to the metal can cause the decoordination of one or more of the ligand's arms to relieve steric strain. acs.org This illustrates how steric pressure from a ligand can directly influence the resulting complex's structure.

Versatility of Multidentate Amine Ligands

Multidentate ligands, also known as chelating agents, are molecules that can bind to a central metal ion through two or more donor atoms. researchgate.netmdpi.com This family of ligands is arguably one of the most successful in coordination chemistry, offering tunable steric profiles and flexible coordination modes. nih.gov When a multidentate ligand binds to a metal, it forms one or more rings, a phenomenon known as the chelate effect. researchgate.netlibretexts.org

The chelate effect describes the enhanced stability of complexes containing chelate rings compared to complexes with analogous monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change. The reaction of a hydrated metal ion with one multidentate ligand releases multiple water molecules, leading to an increase in the total number of independent particles in the system and thus a positive entropy change (ΔS). libretexts.orgcrunchchemistry.co.uk

Multidentate amine ligands exhibit remarkable versatility. Depending on the metal ion's size and the steric demands of other substituents, these ligands can adopt various coordination modes, binding through different numbers of their available nitrogen donors. nih.govacs.org For example, the hexadentate ligand DETAN can adopt four-, five-, or six-coordinate geometries with Group 1 metals, highlighting the ligand's flexibility. nih.govacs.org This adaptability allows for the isolation and study of highly reactive and previously elusive metal complexes. nih.gov

Catalytic Applications of Metal-Amine Complexes

Metal-amine complexes are indispensable catalysts in a vast array of chemical transformations, from industrial processes to fine chemical synthesis. nih.govrsc.org The combination of a metal center with amine ligands allows for the tuning of the catalyst's electronic and steric properties to control reactivity and selectivity. acs.org

One of the most prominent applications is in catalytic hydrogenation, where unsaturated compounds like alkenes or amides are reduced. rsc.orgyoutube.com For example, iron complexes featuring amine ligands have been developed for the hydrogenation of amides to alcohols and amines. acs.org In some catalytic cycles, amine products can inhibit the catalyst, a factor that must be considered in catalyst design. acs.org Ruthenium complexes are also widely used for various catalytic transformations. nih.gov

The synergy between amine catalysis (organocatalysis) and transition metal catalysis has emerged as a powerful strategy. acs.orgnih.gov In this cooperative approach, an amine catalyst can activate a carbonyl compound by forming a nucleophilic enamine intermediate, while a transition metal complex activates another substrate, enabling reactions that are not possible with either catalyst alone. acs.orgnih.gov This dual-catalysis concept has broadened the scope of synthetic organic chemistry, allowing for the development of novel and efficient chemical transformations. nih.gov

Advanced Analytical Characterization Techniques for Branched Amines

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of (1,2-Dimethylpropyl)propylamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum for this compound is predicted to show a complex pattern of signals due to the various non-equivalent protons in the molecule. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships. The N-H proton signal is often broad and its chemical shift can be variable; it can be identified by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in its structure. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

Predicted NMR Data for this compound Note: The following table is a prediction based on standard chemical shift values for similar structural motifs.

Atom Predicted ¹H NMR Predicted ¹³C NMR
Propyl Group
N-CH₂ Triplet ~50-60 ppm
CH₂-CH₂ Sextet ~20-30 ppm
CH₂-CH₃ Triplet ~10-15 ppm
1,2-Dimethylpropyl Group
N-CH Multiplet ~55-65 ppm
CH-CH(CH₃)₂ Multiplet ~30-40 ppm
CH-CH₃ Doublet ~10-15 ppm
CH(CH₃)₂ Two Doublets ~15-25 ppm
Amine Group

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular weight is 129.24 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to several decimal places (calculated as 129.151749610 Da), allowing for the unambiguous determination of the elemental formula (C8H19N). nih.gov

The fragmentation pattern in the mass spectrum is highly characteristic. For aliphatic amines, the most common fragmentation pathway is alpha-cleavage, where the bond adjacent to the C-N bond is broken. This results in the formation of a stable, nitrogen-containing cation.

Predicted Major Mass Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
129 [C₈H₁₉N]⁺ Molecular Ion (M⁺)
114 [M - CH₃]⁺ Loss of a methyl group
86 [M - C₃H₇]⁺ or [CH₃CH₂CH₂NH=CHCH₃]⁺ Alpha-cleavage (loss of propyl radical) or other pathways

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavenumbers. docbrown.info For this compound, a secondary amine, the IR spectrum would exhibit several key absorption bands.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300-3500 N-H Stretch (single, weak-to-moderate peak) Secondary Amine
~2850-2960 C-H Stretch Alkyl Groups
~1450-1470 C-H Bend Alkyl Groups

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides definitive information on bond lengths, bond angles, and conformation. wikipedia.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₈H₁₉N), this analysis verifies that the empirical formula is consistent with the proposed structure. scbt.comnist.gov The experimentally determined percentages of carbon, hydrogen, and nitrogen must match the calculated theoretical values within an acceptable margin of error.

Theoretical Elemental Composition of this compound (C₈H₁₉N)

Element Atomic Mass ( g/mol ) % Composition
Carbon (C) 12.011 74.34%
Hydrogen (H) 1.008 14.81%
Nitrogen (N) 14.007 10.84%

| Total | 129.24 | 100.00% |

Techniques for Purity Assessment and Reaction Monitoring

Ensuring the purity of this compound and monitoring its synthesis requires chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used for this purpose. docbrown.infonist.gov

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is ideal for separating and quantifying volatile compounds like amines. A GC analysis would show a primary peak for the target compound and smaller peaks for any impurities, such as starting materials, solvents, or byproducts of the synthesis. The retention time is characteristic of the compound under specific conditions. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile derivatives or salts of the amine. It separates components of a mixture based on their differential interactions with a stationary and a mobile phase.

These methods are crucial during chemical synthesis to determine the reaction's progress and to assess the purity of the final, isolated product. rsc.orgbaua.de

Emerging Research Directions and Future Perspectives in 1,2 Dimethylpropyl Propylamine Chemistry

Development of Novel and Selective Synthetic Methodologies for Branched Amines

The synthesis of structurally complex, α-branched amines remains a significant challenge in chemical synthesis. nih.govrsc.org Traditional methods like reductive amination often face limitations, especially when dealing with sterically hindered components. acs.org Consequently, a major research thrust is the development of more efficient, selective, and versatile synthetic routes.

Recent breakthroughs include multicomponent reactions that streamline the synthesis process. A notable example is a visible-light-mediated carbonyl alkylative amination that combines primary amines, aldehydes, and alkyl iodides to produce a wide range of α-branched secondary alkylamines. nih.govrsc.org This method is significant for its ability to facilitate the addition of alkyl radicals to uncharged alkyl imines, a previously rare process. nih.gov

Another innovative approach is the zinc-mediated carbonyl alkylative amination (CAA) reaction. acs.org This method serves as a robust alternative to conventional carbonyl reductive amination (CRA), overcoming CRA's limitations, such as the inability to synthesize α-tertiary amines and poor reactivity with sterically demanding ketones. acs.org The Zn-mediated CAA reaction demonstrates a broad scope, accommodating various amines and aldehydes, and has been successfully applied in high-throughput experimentation (HTE) settings for the rapid synthesis of diverse amine libraries. acs.org

Table 1: Comparison of Zinc-Mediated vs. Si/hν-Mediated Carbonyl Alkylative Amination (CAA)

Amine SubstrateReaction ConditionsDesired Product Yield (%)Reductive Amination Side Product Yield (%)
N-benzylglycine derivativeSi/hν-mediated5423
N-benzylglycine derivativeZn-mediated75<5

This table illustrates the improved selectivity of the Zn-mediated CAA reaction, which minimizes the formation of the reductive amination side product compared to the first-generation light-mediated process for electron-deficient amine substrates. Data sourced from acs.org.

Furthermore, transition-metal-catalyzed reactions are expanding the toolkit for branched amine synthesis. A Cp*Rh(III)-catalyzed 1,1-addition of C-H bonds and aminating agents to terminal alkenes has been developed, representing a new mode of catalysis that contrasts with more common 1,2-additions. nih.gov This scalable method works under mild conditions, shows high functional group tolerance, and can utilize chemical feedstocks like ethylene (B1197577) and propylene. nih.gov Additionally, efficient syntheses using a diversifiable hydrazone directing group have enabled three- and four-component C-H functionalization reactions, marking a significant advance in the field. nih.gov

Exploration of Structure-Reactivity Relationships in (1,2-Dimethylpropyl)propylamine Analogues

Understanding the relationship between the molecular structure of branched amines and their chemical reactivity is fundamental to designing molecules for specific functions. The steric bulk and electronic properties of amines like this compound and its analogues are key determinants of their behavior in chemical reactions.

Computational and experimental studies have shown that the electronic nature of an amine significantly influences its reaction kinetics. For instance, in reactions with formaldehyde (B43269), electron-rich amines exhibit faster reaction rates than electron-poor amines. acs.org This is attributed to the mechanism involving a water-promoted stepwise addition of amines with formaldehyde. acs.orgresearchgate.net

Table 2: Effect of Amine Electronic Properties on Reaction with Paraformaldehyde (PF)

AmineElectronic NatureConversion to Hexahydrotriazine (HT)Other Products
N,N-dimethyl-p-phenylenediamineElectron-rich88%Hemiaminals
AnilineModerately electron-rich<3%Hemiaminal products (87% conversion)
4-nitroanilineElectron-poor<3%Hemiaminal products (64% conversion)

This table demonstrates the correlation between the electronic properties of an amine and its reactivity to form specific products. Data sourced from acs.org.

In the context of catalysis, the structure of amine ligands can modulate the activity of nanozymes. Systematic studies on gold nanoparticles modified with different ligands have revealed that amine groups enhance catalytic activity more than other functional groups. rsc.org The properties of the amine, such as charge and its distance from the nanoparticle surface, are critical factors in tuning this catalytic enhancement. rsc.org

Advanced Ligand Design for Tailored Coordination Chemistry Applications

The unique steric profile of branched amines like this compound makes them and their derivatives attractive candidates for use as ligands in coordination chemistry. The design of advanced ligands is central to the development of metal complexes with specific catalytic, electronic, or photophysical properties. acs.orgnih.gov

Bulky aminopyridinato ligands, which can be conceptually related to derivatives of branched amines, have emerged as highly versatile alternatives to traditional cyclopentadienyl (B1206354) ligands. nih.gov The significant steric crowding provided by these ligands can stabilize transition metals in unusually low oxidation states and allows for precise control over the metal-to-ligand stoichiometry in the resulting complexes. nih.govmdpi.com This control is critical in homogeneous catalysis and in the synthesis of novel materials. nih.gov

The denticity (the number of coordinating atoms) and the nature of the amine donor groups (primary, secondary, or tertiary) are critical design parameters. nih.govwayne.edu Research on europium(II) complexes for visible-light-promoted photoredox catalysis has shown that:

Denticity: Ligands with higher denticity generally produce a greater bathochromic (red) shift in the absorbance of the metal complex. nih.govwayne.edu

Amine Type: Ligands containing secondary amines tend to shift the absorbance of EuCl₂ more significantly than those with primary or tertiary amines. nih.govwayne.edu

Structure: Macrocyclic ligands have a larger effect on the absorbance compared to non-macrocyclic (linear or branched) ligands. nih.govwayne.edu

Table 3: Effect of Amine Ligand Structure on Europium(II) Absorbance

LigandTypeDenticityAbsorption Max (nm)
Cyclen (16)Secondary Amine, Macrocyclic4362
TACN (9)Secondary Amine, Macrocyclic3353
Me₄Cyclen (17)Tertiary Amine, Macrocyclic4340
TREN (13)Primary/Tertiary Amine, Branched4330

This table summarizes how denticity, amine substitution, and macrocyclic structure influence the spectroscopic properties of Eu(II) complexes. Data sourced from nih.gov.

This ability to fine-tune the electronic and steric environment around a metal center is driving the application of amine-based ligands in areas ranging from catalysis to the development of luminescent materials. alfachemic.com The design of new multidentate amine ligands continues to be a prerequisite for isolating and studying highly reactive and elusive metal species, which in turn enables the design of new catalytic reactions. acs.orgnih.gov

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental studies has become an indispensable tool for elucidating complex reaction mechanisms involving amines. nih.govacs.org This integrated approach provides a much deeper level of understanding than either method could achieve alone, accelerating the rational design of new catalysts and synthetic methods. nih.gov

A prime example is the investigation of the formation of polymers from the reaction of amines with formaldehyde. acs.org Combined experimental and computational studies have been used to explore various potential mechanisms. The results demonstrated that a mechanism involving the water-promoted stepwise addition of the amine and formaldehyde is energetically preferred over pathways involving imine dimerization or self-catalysis by the amine. acs.orgresearchgate.net The free energy barrier for imine dimerization was calculated to be prohibitively large (50 kcal/mol), effectively ruling out that pathway. acs.org

Computational studies are also crucial for understanding the thermodynamics and kinetics of industrially relevant processes like reductive amination. rsc.org By modeling the reaction under different conditions (e.g., with and without explicit solvent molecules or acid co-catalysts), researchers can identify rate-determining steps and understand how to control the reaction outcome. For instance, calculations can reveal the proton affinity of different species, explaining why protonation of the amine is often more thermodynamically favorable than protonation of an aldehyde in the reaction mixture. rsc.org

This powerful combination of theory and experiment allows for the validation of theoretical models and the prediction of reaction outcomes, including stereoselectivity and the influence of subtle structural changes. nih.govnih.gov Such mechanistic insights have led to the computational prediction of enantioswitching and novel reaction pathways, which were subsequently verified by experiments, highlighting the predictive power of this integrated approach. nih.gov

Environmental Chemical Research Related to Amine Life Cycles and Remediation Technologies

As the industrial use of amines, including branched aliphatic amines, continues, understanding their environmental life cycle—from emission and atmospheric transport to their ultimate fate and potential for remediation—is of paramount importance. ieaghg.org Amines can be released into the environment from various sources, including their use as solvents in post-combustion CO₂ capture (PCCC) plants. ieaghg.orgresearchgate.net

Research into the fate of amines in aquatic systems, particularly in sewage treatment plants (STPs), is also active. Studies on aromatic amines have shown that their removal efficiency in STPs varies greatly depending on their chemical structure, with some being readily biodegraded while others are persistent and may enter surface waters. nih.gov Models are being developed to better predict the environmental fate of these compounds based on their physicochemical properties. nih.gov

In cases of soil and groundwater contamination, various remediation technologies are available. The choice of technology depends on the specific amine and the site conditions.

Table 4: Overview of Remediation Technologies for Amine-Contaminated Sites

TechnologyDescriptionApplicability/Mechanism
Bioremediation Uses microorganisms to degrade contaminants. Can be aerobic (with oxygen) or anaerobic (without oxygen). epa.govandersenint.comCost-effective and sustainable. Bacteria use amines as an energy source, breaking them down into simpler, less harmful compounds like ammonia (B1221849), acetaldehyde, and acetic acid. researchgate.netepa.gov
In-Situ Chemical Oxidation (ISCO) Involves injecting chemical oxidants (e.g., permanganate, persulfate, ozone) into the contaminated area. andersenint.comChemically converts hazardous amines into non-hazardous or less toxic compounds. Fast-acting for source zone treatment. epa.govandersenint.com
Thermal Desorption Heats contaminated soil to volatilize contaminants, which are then collected and treated. andersenint.comEffective for semi-volatile amines. The high temperature separates contaminants from the soil matrix. youtube.com
Activated Carbon Adsorption Employs activated carbon to adsorb amine contaminants from water or air. clu-in.orgA physical process where contaminants bind to the surface of the carbon. Often used as a polishing step in water treatment or for air filtration. youtube.comepa.gov
Soil Washing Uses water or washing solutions to scrub contaminants from excavated soil. epa.govThe contaminants are transferred from the soil to the washing fluid, which is then treated separately. epa.govyoutube.com

This table summarizes key technologies used for the remediation of sites contaminated with amines and related organic compounds. Sources: researchgate.netepa.govandersenint.comyoutube.comclu-in.orgepa.gov.

Future research will focus on closing knowledge gaps regarding the atmospheric degradation pathways of specific aliphatic amines, improving the accuracy of environmental fate models, and developing more efficient and sustainable remediation technologies. ieaghg.org

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for (1,2-Dimethylpropyl)propylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via catalytic hydrogenation of 3-methylbutan-2-one using platinum oxide (PtO₂) under ammonia and ammonium chloride. Reaction optimization includes adjusting catalyst loading (0.5–2.0 mol%), temperature (25–50°C), and hydrogen pressure (1–5 atm). Continuous flow reactors are recommended for improved selectivity and scalability, as batch processes may suffer from byproduct formation due to incomplete hydrogenation . Purity can be enhanced via fractional distillation under reduced pressure (e.g., 30–50 mmHg).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm branching (δ ~1.0–1.5 ppm for methyl groups) and amine proton environment (δ ~2.5 ppm).
  • GC-MS : Helium carrier gas with a polar column (e.g., DB-WAX) to assess purity (>98%) and detect low-abundance impurities.
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) validate amine functionality .

Q. How can researchers safely handle this compound in laboratory settings to mitigate flammability and toxicity risks?

  • Methodology : Conduct reactions in inert atmospheres (N₂/Ar) using explosion-proof equipment. Use corrosion-resistant labware (e.g., glass-lined reactors) and personal protective equipment (PPE) including nitrile gloves and fume hoods. Spills should be neutralized with dilute acetic acid (5% v/v) and absorbed via vermiculite .

Advanced Research Questions

Q. How can computational simulations (e.g., MD or DFT) be integrated with experimental scattering data to elucidate the structural dynamics of this compound in aqueous solutions?

  • Methodology : Combine X-ray/neutron scattering (e.g., SAXS/SANS) with molecular dynamics (MD) simulations. Scattering data (pre-peak at k ≈ 0.2–0.8 Å⁻¹) reveal microstructural segregation, while MD simulations (force fields like OPLS-AA) model hydrogen-bonding networks between the amine group and water. Cross-validate simulated radial distribution functions (RDFs) with experimental S(k) profiles to identify hydrophobic domain formation .

Q. What experimental strategies can resolve discrepancies in reaction kinetics data when studying the enzymatic interactions of this compound?

  • Methodology :

  • Quasi-Equilibrium Theory (QET) : Analyze fragment ion kinetics (e.g., via photoionization mass spectrometry) to differentiate direct dissociation from metastable pathways.
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to track amine group participation in enzyme binding (e.g., aminopropyltransferases).
  • Inhibitor Cocktails : Co-administer polyamine biosynthesis inhibitors (e.g., DFMO) to isolate specific metabolic pathways .

Q. How does the steric bulk of the 1,2-dimethylpropyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to linear-chain analogs?

  • Methodology : Perform comparative kinetic studies with n-propylamine and tert-butylamine under SN₂ conditions (e.g., alkyl halide reactions in DMSO). Use Eyring plots to calculate activation parameters (Δ‡H, Δ‡S). Steric hindrance reduces reaction rates (lower k₂ values), confirmed via Hammett substituent constants (σ*) .

Q. What advanced surface analysis techniques (e.g., XPS depth-profiling) are suitable for studying this compound’s distribution in polymer brush layers?

  • Methodology : Functionalize poly(glycidyl methacrylate) brushes with the amine via post-polymerization modification. Use XPS with C₆₀⁺ cluster ion sputtering to depth-profile amine concentration gradients. Homogeneous distribution (except top 5 nm) indicates rapid diffusion, while BSA-modified brushes show surface-localized binding due to steric hindrance .

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